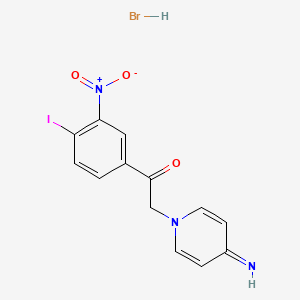
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)acrylamide involves the inhibition of protein kinase C (this compound). This compound is an enzyme that plays a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, this compound can disrupt these cellular processes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting the growth and proliferation of cancer cells. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new anti-cancer therapies. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)acrylamide. One direction is to investigate its potential use in combination with other anti-cancer therapies to enhance its efficacy. Another direction is to study its potential therapeutic applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to develop safer and more effective derivatives.
Métodos De Síntesis
The synthesis of 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)acrylamide involves several steps. The starting material for the synthesis is 4,5-dimethoxy-2-nitrobenzaldehyde, which is reacted with malononitrile to form the corresponding cyano derivative. The cyano derivative is then reacted with 4-fluorobenzylamine to give the desired product.
Aplicaciones Científicas De Investigación
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of various cancer cell lines. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5/c1-26-16-8-11(15(22(24)25)9-17(16)27-2)7-12(10-20)18(23)21-14-5-3-13(19)4-6-14/h3-9H,1-2H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHISSNWOUAOOK-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6023218.png)
![4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6023220.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6023231.png)

![N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6023245.png)
![[2-({3-chloro-5-methoxy-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6023248.png)
![ethyl 4-[({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B6023265.png)
![3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6023277.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6023280.png)
![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6023290.png)

![2-(4-fluorobenzyl)-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6023307.png)
